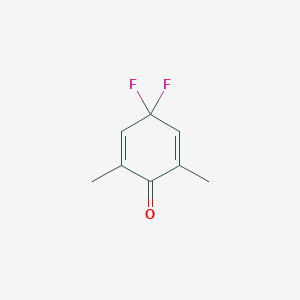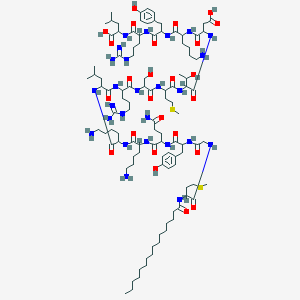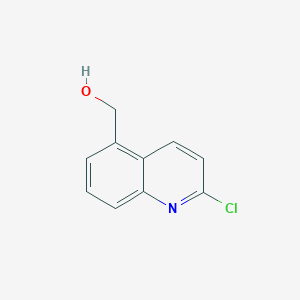
(2-Chloroquinolin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroquinolin-5-yl)methanol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a chlorine atom at the second position and a hydroxymethyl group at the fifth position.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the reduction of 2-chloroquinoline-5-carbaldehyde using sodium borohydride in methanol to yield (2-Chloroquinolin-5-yl)methanol .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and reduction processes. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste.
化学反应分析
Types of Reactions: (2-Chloroquinolin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding quinoline derivative without the hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products Formed:
Oxidation: 2-Chloroquinoline-5-carboxylic acid.
Reduction: 2-Chloroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
(2-Chloroquinolin-5-yl)methanol has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2-Chloroquinolin-5-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
相似化合物的比较
2-Chloroquinoline: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
2-Chloroquinoline-5-carbaldehyde: Contains an aldehyde group instead of a hydroxymethyl group, leading to different reactivity.
2-Chloroquinoline-5-carboxylic acid: Formed by the oxidation of (2-Chloroquinolin-5-yl)methanol, with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxymethyl group on the quinoline ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research and industrial contexts.
属性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
(2-chloroquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-5-4-8-7(6-13)2-1-3-9(8)12-10/h1-5,13H,6H2 |
InChI 键 |
IIRNVKHEYFHWDF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC(=NC2=C1)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)
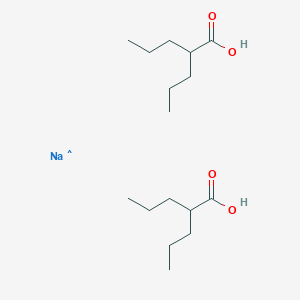

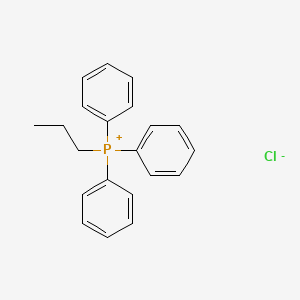
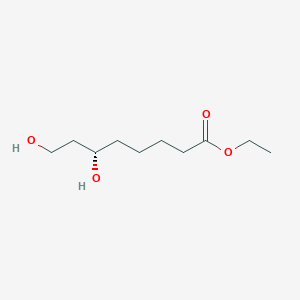
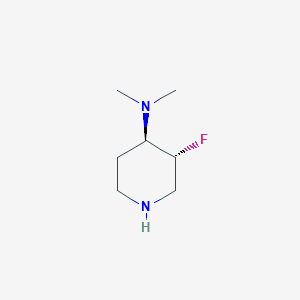
![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15198814.png)
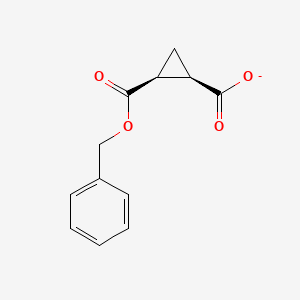
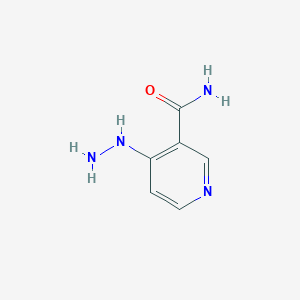
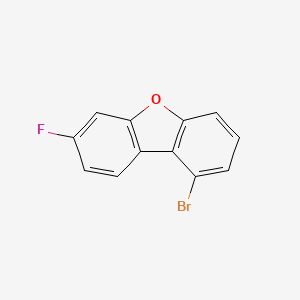
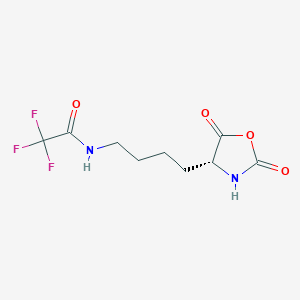
![magnesium;3-carboxy-3-hydroxypentanedioate;[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium](/img/structure/B15198848.png)
